molecular formula C8H14N2O5S2 B11929455 (2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid

Katalognummer: B11929455
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: ZLCOWUKVVFVVKA-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid is a complex organic compound characterized by its unique disulfide bond and amino acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid typically involves the formation of a disulfide bond between two cysteine derivatives. The reaction conditions often include the use of oxidizing agents to facilitate the disulfide bond formation. Common reagents used in this process include hydrogen peroxide or iodine in an aqueous or organic solvent system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the disulfide bond formation.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield two thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein folding and stability due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to protein misfolding.

    Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.

Wirkmechanismus

The mechanism of action of (2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid involves its ability to form and break disulfide bonds. This property is crucial in protein folding and stability, as disulfide bonds help maintain the three-dimensional structure of proteins. The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cysteine: A naturally occurring amino acid with a thiol group.

    Cystine: A dimer of cysteine linked by a disulfide bond.

    Glutathione: A tripeptide containing a thiol group, involved in cellular redox reactions.

Uniqueness

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid is unique due to its specific disulfide bond configuration and its potential applications in various fields. Unlike cysteine and cystine, this compound has additional functional groups that enhance its reactivity and utility in synthetic and industrial processes.

Eigenschaften

Molekularformel

C8H14N2O5S2

Molekulargewicht

282.3 g/mol

IUPAC-Name

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid

InChI

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t5-,6+/m1/s1

InChI-Schlüssel

ZLCOWUKVVFVVKA-RITPCOANSA-N

Isomerische SMILES

CC(=O)N[C@@H](CSSC[C@H](C(=O)O)N)C(=O)O

Kanonische SMILES

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.